methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
The synthesis of methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method includes the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates in the presence of a catalyst such as morpholine in propan-2-ol . This reaction yields the desired pyran derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups, using reagents like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted pyrans and pyrimidines .
Scientific Research Applications
Methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound exhibits antiproliferative and antimicrobial activities, making it a candidate for developing new therapeutic agents.
Materials Science:
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate involves its interaction with cellular components. The compound can inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. It targets specific enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate can be compared with other pyran derivatives such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Methyl 6-amino-5-cyano-4-(2-nitrophenyl)-4H-pyran-3-carboxylate: Another closely related compound with different substituents on the phenyl ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H21N3O6 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-[4-[(4-methylphenyl)methoxy]-3-nitrophenyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H21N3O6/c1-13-4-6-15(7-5-13)12-31-19-9-8-16(10-18(19)26(28)29)21-17(11-24)22(25)32-14(2)20(21)23(27)30-3/h4-10,21H,12,25H2,1-3H3 |
InChI Key |
METOZFYHBYNKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(OC(=C3C(=O)OC)C)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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